molecular formula C3H4BrN5S B13453989 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide

Cat. No.: B13453989
M. Wt: 222.07 g/mol
InChI Key: VGWBVMAEBAJALV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is a fused heterocyclic compound containing triazole and thiadiazole rings. Its synthesis involves a multi-step process starting from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, which are converted to isothiocyanates. Subsequent addition of 4-amino-4H-1,2,4-triazole-3-thiol yields N-amidoalkylated thioureas. Dehydrosulfurization using HgO facilitates cyclization, forming the triazolo-thiadiazole core. The reaction produces HgS as a byproduct, resulting in a characteristic black color during synthesis . The compound is isolated in acceptable yields (50–75%) and demonstrates stability under standard purification conditions .

Properties

Molecular Formula

C3H4BrN5S

Molecular Weight

222.07 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine;hydrobromide

InChI

InChI=1S/C3H3N5S.BrH/c4-2-7-8-1-5-6-3(8)9-2;/h1H,(H2,4,7);1H

InChI Key

VGWBVMAEBAJALV-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1N=C(S2)N.Br

Origin of Product

United States

Preparation Methods

Cyclization of 4-Amino-5-Mercapto-1,2,4-Triazoles with Electrophiles

  • Starting Materials: 4-Amino-5-mercapto-1,2,4-triazole derivatives (often substituted at the 3-position) serve as nucleophilic precursors.
  • Electrophiles: Aromatic aldehydes, α-halo ketones, α-bromopropenone, phenacyl bromides, ethyl chloroacetate, and other α-halo carbonyl compounds.
  • Mechanism: The mercapto and amino groups act as nucleophilic centers, attacking electrophilic carbon centers leading to ring closure and formation of the fused triazolothiadiazole ring.

Bromination-Induced Cyclization

  • Bromination of 4-(arylideneamino)-5-mercapto-4H-1,2,4-triazole derivatives in acidic media with sodium acetate induces cyclization with concurrent elimination of hydrogen bromide to afford the triazolothiadiazole ring system.
  • This method is efficient and can be performed at room temperature with good yields.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate cyclization reactions, reducing reaction times and improving yields.
  • For example, cyclization of thiosemicarbazide derivatives under microwave conditions producestriazolo[3,4-b]thiadiazole derivatives efficiently.

Specific Preparation Methods ofTriazolo[3,4-b]thiadiazol-6-amine Hydrobromide

Synthesis via Bromination of Schiff Bases of 4-Amino-5-Mercapto-1,2,4-Triazole

  • Step 1: Condensation of 4-amino-5-mercapto-1,2,4-triazole with aromatic aldehydes in the presence of catalytic HCl in dimethylformamide (DMF) forms Schiff base intermediates (4-arylideneamino-1,2,4-triazoles).
  • Step 2: Bromination of these Schiff bases in acetic acid with anhydrous sodium acetate at room temperature leads to cyclization and formation of the triazolothiadiazole ring via dehydrobromination.
  • Outcome: The product is isolated as the hydrobromide salt due to the acidic conditions and presence of bromine.

Reaction with Cyanogen Bromide

  • An ethanolic solution of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol reacts with cyanogen bromide under reflux for 7–8 hours.
  • After completion (monitored by TLC), the reaction mixture is worked up by distillation of ethanol, precipitation in ice water, filtration, washing, drying, and recrystallization.
  • This yields 3-(3-bromophenyl)triazolo[3,4-b]thiadiazol-6-amine hydrobromide with good purity and yield.

Cyclization Using α-Halo Carbonyl Compounds

  • Treatment of Schiff bases with α-halo carbonyl compounds such as ethyl chloroacetate or phenacyl bromides in the presence of bases like sodium hydride or potassium carbonate induces ring closure.
  • This method allows for substitution diversity at the 5-position of the triazole ring and can be performed under conventional heating or microwave irradiation.
  • Yields are generally high (78–92%) with short reaction times under microwave conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Notes
Bromination of Schiff bases 4-Amino-5-mercapto-1,2,4-triazole + aldehydes Acetic acid, NaOAc, room temp 70–85 Mild conditions, simple workup Produces hydrobromide salt
Reaction with cyanogen bromide 4-Amino-5-(3-bromophenyl)-1,2,4-triazole-3-thiol + cyanogen bromide Reflux in ethanol 7–8 h ~67 Straightforward, good purity Requires long reflux time
α-Halo carbonyl cyclocondensation Schiff bases + α-halo carbonyl compounds Base (NaH, K2CO3), heating or MW 78–92 High yield, short reaction time (MW) Allows substitution diversity
Microwave-assisted cyclization Thiosemicarbazides or hydrazides Microwave irradiation, DMF or EtOH 75–90 Rapid synthesis, energy efficient Requires microwave reactor

Mechanistic Insights and Reaction Pathways

  • The key step in these syntheses is the formation of the fused thiadiazole ring by intramolecular cyclization involving nucleophilic attack of the mercapto sulfur and amino nitrogen on electrophilic centers.
  • Bromination or α-halo carbonyl compounds serve as electrophilic agents facilitating ring closure.
  • Dehydrobromination or elimination of small molecules (e.g., HBr, water) accompanies cyclization.
  • Microwave irradiation enhances reaction kinetics by rapid heating and possibly non-thermal effects.

Summary of Research Findings

  • The bromination of 4-(arylideneamino)-5-mercapto-1,2,4-triazoles is a convenient and widely used method for preparingtriazolo[3,4-b]thiadiazole derivatives including the 6-amine hydrobromide salt, with moderate to good yields under mild conditions.
  • Cyanogen bromide-mediated synthesis is effective but requires longer reflux times.
  • Cyclocondensation with α-halo carbonyl compounds offers structural diversity and is amenable to microwave acceleration, providing high yields in short times.
  • Microwave-assisted methods are increasingly favored for their efficiency and greener profile.
  • The hydrobromide salt form is typically obtained due to the acidic and bromine-rich conditions used in these syntheses.
  • Spectroscopic and elemental analyses (IR, NMR, MS) confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation pathways. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Pharmacological Activities

Anti-inflammatory Activity

6-Aryl derivatives, such as 3-(2-fluorophenyl)-6-phenyl and 3-(2-fluorophenyl)-6-(4-methoxyphenyl) analogs, exhibit significant anti-exudative effects in carrageenan-induced rat paw edema models (30–40% reduction in inflammation at 50 mg/kg) .

Reduced Toxicity

3-Diphenylmethyl-substituted derivatives (e.g., 6-(4-chlorophenyl)- and 6-(2,4-dichlorophenyl)- analogs) show minimized lipid peroxidation and gastrointestinal toxicity compared to parent compounds, making them promising leads for drug development .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Melting Point (°C)
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide C₄H₄BrN₅S 258.11 95 220–225 (dec.)
3-(4-Chlorophenyl) derivative C₉H₆ClN₅S 251.70 95 198–201
3-Furan-2-yl derivative C₇H₅N₅OS 223.22 95 185–188

Biological Activity

The compound [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, urease inhibition, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical formula of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is C₃H₃N₅S with a molecular weight of 141.154 g/mol. Its unique structure combines triazole and thiadiazole rings, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties against various pathogens.

Antibacterial Activity

A study evaluated the antibacterial effects of 19 synthesized derivatives against a range of bacteria including Gram-positive and Gram-negative strains. The results indicated that these compounds showed greater potency than standard antibiotics like ampicillin and streptomycin. Notably:

  • Compound 3 exhibited strong inhibition against Pseudomonas aeruginosa biofilm formation.
  • The minimal inhibitory concentrations (MICs) were significantly lower than those of reference drugs used in the study .

Antifungal Activity

The antifungal activity was also assessed against several fungal strains. The tested compounds demonstrated up to 80-fold higher activity than ketoconazole and were effective against resistant fungal strains as well. The mechanism involved docking studies suggested interactions with specific enzymes like CYP51 .

Urease Inhibition

Urease enzymes are critical virulence factors in various pathogens. Research has shown that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are potent urease inhibitors:

  • Compounds were tested against Jack bean urease with IC₅₀ values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM , which is significantly more effective than thiourea (IC₅₀ = 22.54 ± 2.34 µM) .
  • The most active compound exhibited competitive inhibition with a dissociation constant KiK_i of 1.37 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions on the thiadiazole ring enhance biological activity:

  • Chlorinated derivatives were particularly effective against Cryptococcus neoformans, indicating that halogen substitution can improve antibacterial efficacy .
  • The presence of different functional groups at positions 3 and 6 of the triazole ring significantly influenced both antibacterial and antifungal activities.

Case Studies

Several case studies have highlighted the effectiveness of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives in clinical settings:

  • In one study involving resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), certain derivatives demonstrated superior activity compared to traditional treatments .
  • Toxicity assessments showed low cytotoxicity in human cell lines (MCF7 and HK-2), suggesting a favorable safety profile for these compounds .

Q & A

Q. What are the established synthetic routes for [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiourea derivatives with appropriate precursors. A common method involves reacting N-amidoalkylated thioureas with dehydrosulfurizing agents like HgO under anhydrous conditions (e.g., 1,4-dioxane), which facilitates cyclization to form the triazolo-thiadiazole core . Yields (40–65%) depend on temperature control (80–100°C) and stoichiometric ratios of reactants. Impurities like HgS often necessitate post-reaction filtration and column chromatography for purification .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions on the triazole-thiadiazole core and aromatic protons (e.g., methoxy or bromophenyl groups) .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, especially for brominated derivatives .
  • Elemental analysis : To validate purity (>95%) and elemental composition . X-ray crystallography is recommended for resolving ambiguous signals, particularly when substituents introduce steric hindrance .

Q. How is the compound screened for preliminary biological activity in academic settings?

Standard protocols involve:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM to assess IC50 values .
  • Structure-activity relationship (SAR) : Comparing activity of derivatives with varying substituents (e.g., bromophenyl vs. methoxyphenyl) .

Advanced Research Questions

Q. What mechanistic insights explain the role of HgO in cyclization reactions, and are there safer alternatives?

HgO acts as a dehydrosulfurization agent, removing sulfur from thiourea intermediates to form the thiadiazole ring. However, HgS byproduct formation complicates purification and raises toxicity concerns . Alternatives include using carbodiimides (e.g., dicyclohexylcarbodiimide), though these may require anhydrous conditions and generate thiourea side products . Recent studies propose microwave-assisted synthesis to reduce reaction time and improve yields (75–80%) while avoiding heavy metals .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Br, CF3) enhance antimicrobial activity but may reduce solubility, affecting bioavailability .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Cellular uptake differences : Use fluorescently tagged derivatives to track intracellular accumulation via confocal microscopy .

Q. What strategies optimize regioselectivity in N-amidoalkylation reactions for derivatives of this compound?

Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation at the triazole nitrogen .
  • Catalysts : Triethylamine or NaH enhances nucleophilicity at specific sites .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .

Q. How does the hydrobromide counterion influence crystallinity and solubility?

The hydrobromide salt improves crystallinity by forming strong hydrogen bonds with the amine group, facilitating X-ray analysis . Solubility in polar solvents (e.g., DMSO, methanol) increases compared to the free base, enhancing bioavailability in in vitro assays. However, bromide may interfere with halogen-sensitive assays, requiring dialysis or ion-exchange chromatography .

Key Recommendations for Researchers

  • Prioritize microwave or carbodiimide-based synthesis to avoid HgO toxicity .
  • Use X-ray crystallography to resolve structural ambiguities in novel derivatives .
  • Validate biological activity with orthogonal assays (e.g., fluorescence-based uptake studies) to mitigate false positives .

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